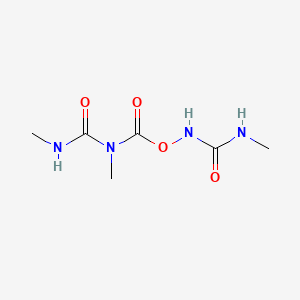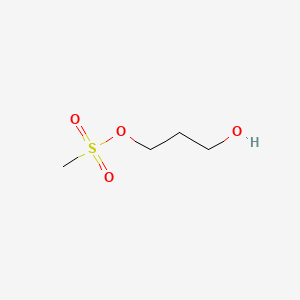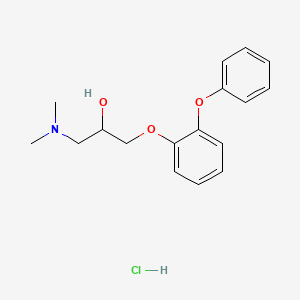
4,4-Dimethyl-1,3,2-dioxaborinan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1,3,2-dioxaborinan-2-ol is a boron-containing heterocyclic compound It is characterized by a six-membered ring structure that includes two oxygen atoms and one boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,3,2-dioxaborinan-2-ol typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with neopentyl glycol under anhydrous conditions to form the desired dioxaborinan compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,3,2-dioxaborinan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds.
Scientific Research Applications
4,4-Dimethyl-1,3,2-dioxaborinan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components
Properties
CAS No. |
34776-99-3 |
|---|---|
Molecular Formula |
C5H11BO3 |
Molecular Weight |
129.95 g/mol |
IUPAC Name |
2-hydroxy-4,4-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C5H11BO3/c1-5(2)3-4-8-6(7)9-5/h7H,3-4H2,1-2H3 |
InChI Key |
UKMZXGOYWBNJRO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


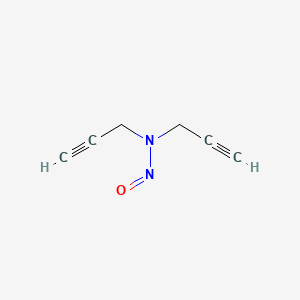
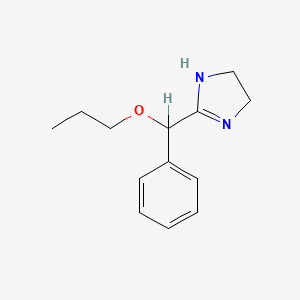
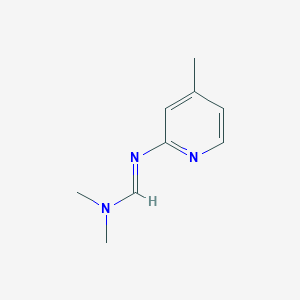
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
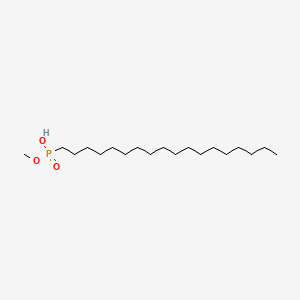
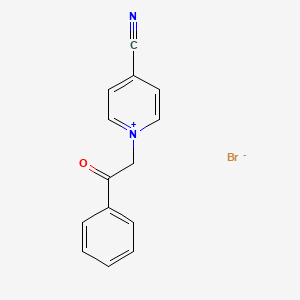
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
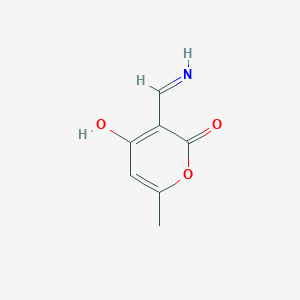
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
